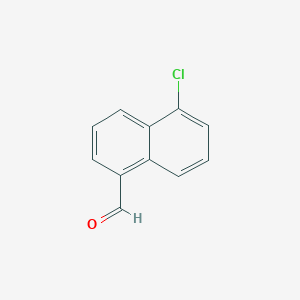

5-Chloro-1-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTLLQZEGPAYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576438 | |

| Record name | 5-Chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151222-57-0 | |

| Record name | 5-Chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-1-naphthaldehyde. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Properties

This compound is a halogenated aromatic aldehyde. While specific experimental data for this compound is not widely available in public literature, its properties can be estimated based on data from closely related compounds such as 1-naphthaldehyde and other chlorinated naphthalene derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Naphthaldehyde | 1-Chloronaphthalene |

| Molecular Formula | C₁₁H₇ClO | C₁₁H₈O | C₁₀H₇Cl |

| Molecular Weight | 190.63 g/mol [1] | 156.18 g/mol | 162.62 g/mol |

| Melting Point | Data not available | 1-2 °C | -20 °C |

| Boiling Point | Data not available | 160-161 °C at 15 mmHg | Data not available |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, acetone, and benzene; insoluble in water. | Soluble in ethanol, ether, acetone, benzene; insoluble in water. | Data not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not readily found in the public domain. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C-Cl stretching vibration will appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons will show complex splitting patterns in the aromatic region (δ 7-9 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of δ 190-200 ppm. The aromatic carbons will appear in the δ 120-150 ppm region. The carbon atom attached to the chlorine will show a chemical shift influenced by the halogen.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the chlorine atom.

Synthesis

Experimental Protocol: Adapted Sommelet Reaction

This protocol is an adaptation of the synthesis of 1-naphthaldehyde and should be optimized for this compound.

Materials:

-

1-Chloro-5-(chloromethyl)naphthalene (starting material, requires synthesis from 1-chloronaphthalene)

-

Hexamethylenetetramine

-

Glacial acetic acid

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-5-(chloromethyl)naphthalene, hexamethylenetetramine, glacial acetic acid, and water.

-

Heat the mixture to reflux for 2 hours.

-

After the reflux period, add concentrated hydrochloric acid and continue to reflux for an additional 15 minutes to hydrolyze the intermediate.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the ether layer sequentially with water, 10% sodium carbonate solution, and again with water.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the ether by rotary evaporation.

-

Purify the crude product by vacuum distillation or column chromatography.

Caption: Synthetic and purification workflow for this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the chlorinated naphthalene ring system.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines (Schiff bases) and other condensation products.

-

Aromatic Ring: The naphthalene ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing chloro and formyl groups will influence the position and reactivity of these substitutions.

The naphthalene scaffold is a common motif in many approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy.

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural features make it an attractive starting material or intermediate for the synthesis of novel drug candidates. For instance, it can be used to synthesize a variety of derivatives, such as Schiff bases, which are known to possess diverse pharmacological activities.

Caption: Reactivity and drug discovery potential of this compound.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It may be harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its expected properties and reactivity based on the chemistry of its constituent functional groups and related molecules. Further research to fully characterize this compound would be highly beneficial to the scientific community.

References

An In-Depth Technical Guide to 5-Chloro-1-naphthaldehyde (CAS Number: 151222-57-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-1-naphthaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and potentially in drug discovery. This document outlines its chemical and physical properties, provides a detailed, referenced synthesis protocol, and summarizes available spectral data.

Chemical and Physical Properties

This compound is a solid at room temperature. While comprehensive experimental data is not widely published, key properties can be summarized.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 151222-57-0 |

| Molecular Formula | C₁₁H₇ClO |

| Molecular Weight | 190.63 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |

Synthesis of this compound

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

1-Chloronaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

-

Reagent Addition: The flask is charged with anhydrous N,N-Dimethylformamide (DMF) and cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Addition of Substrate: A solution of 1-chloronaphthalene in anhydrous dichloromethane (DCM) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured slowly into a beaker of crushed ice and a saturated aqueous solution of sodium acetate. This mixture is stirred vigorously until the hydrolysis of the intermediate is complete.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely available. The following tables present expected and referenced data for the parent compound, 1-naphthaldehyde, which can serve as a benchmark for the characterization of its chlorinated derivative. The presence of the chloro-substituent at the 5-position is expected to induce slight shifts in the signals of the aromatic protons and carbons.

Table 2: Reference ¹H NMR Spectral Data for 1-Naphthaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.3 | s | Aldehydic proton (-CHO) |

| 9.2 | d | Aromatic proton |

| 8.1 | d | Aromatic proton |

| 8.0 | d | Aromatic proton |

| 7.9 | d | Aromatic proton |

| 7.7 - 7.5 | m | Aromatic protons |

Note: Data is for 1-naphthaldehyde and serves as a reference. The exact chemical shifts for this compound will vary. Spectra are typically recorded in CDCl₃ or DMSO-d₆.

Table 3: Reference ¹³C NMR Spectral Data for 1-Naphthaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 193.6 | Aldehydic carbon (C=O) |

| 136.7 | Aromatic carbon |

| 135.3 | Aromatic carbon |

| 133.8 | Aromatic carbon |

| 131.4 | Aromatic carbon |

| 130.6 | Aromatic carbon |

| 129.1 | Aromatic carbon |

| 128.5 | Aromatic carbon |

| 127.0 | Aromatic carbon |

| 124.9 | Aromatic carbon |

Note: Data is for 1-naphthaldehyde and serves as a reference. The exact chemical shifts for this compound will vary.

Table 4: Key IR Absorption Bands for Aromatic Aldehydes

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | C-H stretch (aromatic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1475 | C=C stretch (aromatic) |

| ~800 - 690 | C-H bend (out-of-plane, aromatic) |

| ~1200 - 1000 | C-Cl stretch |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 190/192 | [M]⁺ (isotopic pattern for Cl) |

| 189/191 | [M-H]⁺ |

| 161/163 | [M-CHO]⁺ |

| 126 | [M-CHO-Cl]⁺ |

Potential Applications in Drug Development

While there is currently no specific data on the biological activity of this compound, its structural features suggest potential avenues for exploration in drug discovery. Naphthalene derivatives are known to possess a wide range of biological activities. The aldehyde functional group is a versatile handle for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and other heterocyclic compounds, which are common pharmacophores.

The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological profile.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Safety and Handling

As with any chemical, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory.

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-1-naphthaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the most effective synthetic methodologies, complete with experimental protocols and characterization data, to assist researchers in its preparation and application.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry. Its naphthalene scaffold, functionalized with a reactive aldehyde group and a chloro substituent, serves as a versatile building block for the synthesis of complex molecular architectures with potential therapeutic activities. Accurate and efficient synthesis of this compound is therefore crucial for advancing drug discovery programs. This guide focuses on the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic systems, as the primary route to this compound.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto an aromatic ring. The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The electron-rich naphthalene ring of 1-chloronaphthalene is susceptible to electrophilic substitution by the Vilsmeier reagent, leading to the formation of this compound.

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chlorodimethylformiminium ion, [ (CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The Vilsmeier reagent is then attacked by the electron-rich π-system of 1-chloronaphthalene. The chloro group at the 1-position directs the incoming electrophile to the para position (position 4) and the ortho position (position 2), while also influencing the reactivity of the naphthalene ring. However, formylation occurs predominantly at the 5-position of the naphthalene ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Vilsmeier-Haack Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents:

-

1-Chloronaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium acetate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C. Phosphorus oxychloride (POCl₃) is added dropwise to the stirred DMF, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: The starting material, 1-chloronaphthalene, is dissolved in a suitable solvent such as dichloromethane and added to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically several hours) to ensure complete conversion.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured into a beaker containing crushed ice and a solution of sodium acetate in water.[2] This hydrolyzes the intermediate iminium salt to the aldehyde. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | Not explicitly reported for this compound, but a general Vilsmeier-Haack procedure reports a 77% yield for a similar substrate. | [2] |

| Melting Point | Not explicitly reported. | |

| Molecular Formula | C₁₁H₇ClO | |

| Molecular Weight | 190.63 g/mol |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will appear as a series of multiplets in the aromatic region (7-9 ppm), with coupling patterns consistent with a 5-chloro-1-substituted naphthalene ring system.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the downfield region (around 190 ppm). The aromatic carbons will appear as a set of signals in the aromatic region (120-140 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Characteristic absorptions for the C-Cl bond and the aromatic C-H and C=C bonds will also be present.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (190.63 g/mol ). The isotopic pattern of the molecular ion peak, with the presence of M+2 peak at approximately one-third the intensity of the M⁺ peak, will confirm the presence of a chlorine atom.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for the Synthesis of this compound.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound using the Vilsmeier-Haack reaction. The provided experimental protocol and characterization guidelines offer a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry. While specific quantitative data for this exact compound is limited in the public domain, the general procedures and expected analytical outcomes presented herein provide a clear path for its successful preparation and verification. The availability of this key intermediate will facilitate the development of novel therapeutic agents.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Chloro-1-naphthaldehyde, a key intermediate in various synthetic applications. This document details the synthetic pathway, spectroscopic characterization, and the logical workflow employed to unequivocally determine its molecular structure. All quantitative data is presented in clearly structured tables, and detailed experimental protocols for key analytical techniques are provided.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthetic sequence, beginning with the chlorination of naphthalene followed by functional group manipulation to introduce the aldehyde moiety. A common route involves the Vilsmeier-Haack formylation of 1-chloronaphthalene.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

A solution of 1-chloronaphthalene in an appropriate solvent, such as anhydrous 1,2-dichloroethane, is cooled in an ice bath. To this solution, the Vilsmeier reagent, prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF), is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete formylation. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in determining the precise arrangement of atoms within the molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms.

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples are dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.35 | s | - | 1H | H-1 (CHO) |

| 9.25 | d | 8.4 | 1H | H-8 |

| 8.20 | d | 7.2 | 1H | H-2 |

| 8.05 | d | 8.4 | 1H | H-4 |

| 7.78 | d | 8.4 | 1H | H-6 |

| 7.65 | t | 7.8 | 1H | H-7 |

| 7.55 | t | 7.8 | 1H | H-3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 193.2 | C-1 (CHO) |

| 137.5 | C-5 |

| 136.8 | C-8a |

| 133.5 | C-4 |

| 131.0 | C-2 |

| 130.5 | C-4a |

| 129.8 | C-6 |

| 128.5 | C-8 |

| 127.2 | C-7 |

| 125.0 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic stretching and bending vibrations provide a molecular fingerprint.

Experimental Protocol: IR Spectroscopy

The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample is analyzed as a thin film on a NaCl plate or as a KBr pellet.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | C-H stretch (aromatic) |

| 2855, 2750 | Medium | C-H stretch (aldehyde) |

| 1695 | Strong | C=O stretch (aldehyde) |

| 1580, 1510 | Strong | C=C stretch (aromatic) |

| 810 | Strong | C-Cl stretch |

| 770 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using an Agilent Technologies 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 190.0 | 100 | [M]⁺ (³⁵Cl) |

| 192.0 | 32 | [M+2]⁺ (³⁷Cl) |

| 161.0 | 85 | [M-CHO]⁺ |

| 126.0 | 60 | [M-CHO-Cl]⁺ |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of synthesis and analysis.

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 5-Chloro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-naphthaldehyde is an aromatic aldehyde with a formyl group that exhibits a rich and versatile reactivity profile. The presence of the electron-withdrawing chloro group and the extended π-system of the naphthalene ring significantly influences the electrophilicity of the carbonyl carbon, making it a valuable synthon in organic synthesis. This technical guide provides a comprehensive overview of the reactivity of the formyl group in this compound, focusing on key transformations relevant to pharmaceutical and materials science research. While specific experimental data for this particular substituted naphthaldehyde is limited in the public domain, this guide draws upon established principles and analogous reactions of related naphthaldehydes and substituted benzaldehydes to provide a robust framework for researchers.

Physicochemical Properties and Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not widely reported, the expected physicochemical properties and characteristic spectral features can be inferred from its structure and comparison with 1-naphthaldehyde.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₁₁H₇ClO | 190.63 | Not Reported |

| 1-Naphthaldehyde | C₁₁H₈O | 156.18 | Yellow liquid |

Table 2: Comparative Spectroscopic Data of 1-Naphthaldehyde

| Spectroscopic Technique | 1-Naphthaldehyde[1][2] | Expected Features for this compound |

| ¹H NMR (CDCl₃, ppm) | δ 10.3 (s, 1H, CHO), 9.2 (d, 1H), 8.0 (d, 1H), 7.9 (d, 1H), 7.7-7.5 (m, 4H) | The formyl proton signal is expected around δ 10.3. The aromatic protons will show a complex splitting pattern, with shifts influenced by the chloro substituent. |

| ¹³C NMR (CDCl₃, ppm) | δ 193.6 (CHO), 136.7, 135.3, 133.8, 131.4, 130.6, 129.1, 128.5, 127.0, 124.9 | The carbonyl carbon should appear around δ 190-195. The carbon bearing the chloro group will be significantly shifted. |

| IR Spectroscopy (cm⁻¹) | ~1700 (C=O stretch), ~2820, ~2720 (C-H stretch of aldehyde) | Strong C=O absorption around 1700 cm⁻¹. Characteristic C-H aldehyde stretches. C-Cl stretch in the fingerprint region. |

| Mass Spectrometry (m/z) | 156 (M⁺) | Molecular ion peak at m/z 190, with a characteristic M+2 isotope peak for chlorine at m/z 192 in an approximate 3:1 ratio. |

Reactivity of the Formyl Group

The formyl group of this compound is a prime site for a variety of chemical transformations, primarily driven by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The fundamental reactivity of the formyl group involves nucleophilic addition to the carbonyl carbon. This initial addition can be followed by subsequent reaction steps, leading to a diverse array of products.

Caption: General mechanism of nucleophilic addition to the formyl group.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize α,β-unsaturated compounds.[3][4][5]

Caption: Knoevenagel condensation of this compound.

Table 3: Representative Yields for Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| Substituted Benzaldehydes | Malononitrile | Ni(NO₃)₂·6H₂O | Water | ~90 | [6] |

| Aromatic Aldehydes | Malononitrile, Ethyl Cyanoacetate | DBU/Water | Water | Excellent | [7] |

| 2-Naphthaldehyde | Malononitrile | NaHCO₃ | Water | 50-100 | [8] |

| This compound | Malononitrile | Piperidine | Ethanol | Not Reported |

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[9][10][11][12] The stereochemical outcome of the reaction is dependent on the nature of the ylide.

Caption: Wittig reaction of this compound.

Table 4: Representative Yields for Wittig Reaction of Chloro-substituted Aldehydes

| Aldehyde | Wittig Reagent | Solvent | Yield (%) | Reference |

| Chlorobenzaldehydes | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Not specified, but generally high | [13] |

| Benzaldehyde | Methyl bromoacetate/PPh₃ | aq. NaHCO₃ | Not specified | [14] |

| This compound | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Not Reported |

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. This transformation is fundamental in the synthesis of naphthalenecarboxylic acid derivatives.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sciepub.com [sciepub.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-chloronaphthalene. It delves into the underlying principles governing the regioselectivity of these reactions, including the electronic and steric effects of the chloro-substituent. Detailed experimental protocols, reaction mechanisms, and quantitative data for key EAS reactions—nitration, halogenation, sulfonation, and Friedel-Crafts acylation—are presented. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into the derivatization of the naphthalene core.

Introduction to Electrophilic Aromatic Substitution of 1-Chloronaphthalene

1-Chloronaphthalene is a disubstituted aromatic hydrocarbon that serves as a versatile starting material in the synthesis of a wide range of chemical intermediates.[1][2] Its reactivity in electrophilic aromatic substitution is a subject of significant interest, as the naphthalene ring system is more reactive than benzene towards electrophiles.[3] However, the presence of a chloro-substituent introduces a complex interplay of electronic and steric factors that dictate the regiochemical outcome of these reactions.

The chlorine atom is an ortho-, para-directing group, yet it is also deactivating towards electrophilic attack.[4] This duality arises from the competing inductive and resonance effects of the halogen. Understanding these effects is crucial for predicting and controlling the synthesis of specific isomers of substituted 1-chloronaphthalene, which are often precursors to dyes, pharmaceuticals, and other functional materials.

Electronic and Steric Effects in 1-Chloronaphthalene

The regioselectivity of electrophilic aromatic substitution on 1-chloronaphthalene is governed by the electronic properties of the chloro-substituent and the inherent reactivity of the naphthalene ring.

-

Inductive Effect (-I): Chlorine is more electronegative than carbon, and it withdraws electron density from the naphthalene ring through the sigma bond.[4] This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted naphthalene.

-

Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[4] This resonance effect increases the electron density at the ortho (position 2) and para (position 4) positions.

While the inductive effect deactivates the entire ring, the resonance effect preferentially stabilizes the Wheland intermediates formed during ortho and para attack. This stabilization is more significant than for meta-attack, thus directing the incoming electrophile to the ortho and para positions. In the case of 1-chloronaphthalene, substitution at the 4-position (para) is generally favored over the 2-position (ortho) due to reduced steric hindrance. The α-positions (1, 4, 5, 8) of naphthalene are inherently more reactive than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediates.[3]

Key Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of 1-chloronaphthalene introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for the synthesis of amines and other nitrogen-containing compounds. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Regioselectivity: The primary products of the mononitration of 1-chloronaphthalene are 1-chloro-4-nitronaphthalene and 1-chloro-2-nitronaphthalene. Due to the ortho-, para-directing nature of the chlorine atom, substitution at the 4-position is generally favored. Further nitration can lead to dinitro products such as 1-chloro-2,4-dinitronaphthalene.[5]

| Product | Position of Nitration | Typical Yield |

| 1-Chloro-4-nitronaphthalene | 4 (para) | Major Product |

| 1-Chloro-2-nitronaphthalene | 2 (ortho) | Minor Product |

| Other Isomers | - | Trace |

| Note: Precise quantitative yields can vary based on reaction conditions. |

Experimental Protocol: Nitration of 1-Chloronaphthalene

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid (95-98%) to 14 mL of concentrated nitric acid (70%). Maintain the temperature below 10 °C.

-

Reaction Setup: In a separate round-bottom flask, dissolve 20 g of 1-chloronaphthalene in approximately 60 mL of glacial acetic acid.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the 1-chloronaphthalene solution dropwise, ensuring the reaction temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture into a beaker containing 500 mL of ice-water. The crude product will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acids. The crude product can be purified by recrystallization from ethanol to yield the nitrated 1-chloronaphthalene isomers.

Halogenation

Further halogenation of 1-chloronaphthalene, for instance, through chlorination, results in the formation of dichloronaphthalenes. This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile.

Regioselectivity: The introduction of a second chlorine atom is directed by the existing chloro-substituent to the ortho and para positions. Therefore, the expected major products are 1,4-dichloronaphthalene and 1,2-dichloronaphthalene. Other isomers such as 1,5- and 1,8-dichloronaphthalene may also be formed.

| Product | Position of Chlorination | Typical Yield |

| 1,4-Dichloronaphthalene | 4 (para) | Major Product |

| 1,2-Dichloronaphthalene | 2 (ortho) | Minor Product |

| 1,5-Dichloronaphthalene | 5 | Minor Product |

| 1,8-Dichloronaphthalene | 8 | Minor Product |

| Note: Product distribution is dependent on the catalyst and reaction conditions. |

Experimental Protocol: Chlorination of 1-Chloronaphthalene

-

Reaction Setup: In a round-bottom flask protected from moisture, place 1-chloronaphthalene and a catalytic amount of anhydrous iron(III) chloride.

-

Chlorination: Bubble chlorine gas through the stirred mixture at a controlled rate. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material and dichloronaphthalene isomers.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow. Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove excess chlorine, followed by a wash with water.

-

Isolation and Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The resulting mixture of dichloronaphthalenes can be separated by fractional distillation or chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. This reaction is reversible and the product distribution is highly dependent on the reaction temperature. Sulfonation at lower temperatures favors the kinetically controlled product, while higher temperatures lead to the thermodynamically more stable isomer.[6]

Regioselectivity: For 1-chloronaphthalene, sulfonation is expected to occur at the 4-position under kinetic control (lower temperatures) to yield 4-chloronaphthalene-1-sulfonic acid. At higher temperatures, rearrangement can lead to the formation of other isomers, such as 8-chloronaphthalene-1-sulfonic acid.[7]

| Product | Position of Sulfonation | Reaction Condition |

| 4-Chloronaphthalene-1-sulfonic acid | 4 (para) | Kinetic Control (Low Temp.) |

| 8-Chloronaphthalene-1-sulfonic acid | 8 | Thermodynamic Control (High Temp.) |

Experimental Protocol: Sulfonation of 1-Chloronaphthalene

-

Reaction Setup: In a flask, cautiously add 1-chloronaphthalene to an excess of cold (0 °C) concentrated sulfuric acid.

-

Kinetic Control: For the kinetically favored product, stir the mixture at room temperature for several hours.

-

Thermodynamic Control: For the thermodynamically favored product, heat the mixture to a higher temperature (e.g., 100-160 °C) for a specified period.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The product can be further purified by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone.[8] The reaction typically employs an acyl chloride or anhydride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting aryl ketone is deactivated towards further substitution, which prevents polysubstitution.[9]

Regioselectivity: In the acylation of naphthalene derivatives, the kinetically controlled product is substitution at an α-position, while the thermodynamically favored product is at a β-position.[10][11] For 1-chloronaphthalene, the most likely position for acylation under kinetic control (low temperature, non-polar solvent) is the 4-position, leading to 4-chloro-1-acylnaphthalene.

| Product | Position of Acylation | Reaction Condition |

| 4-Chloro-1-acylnaphthalene | 4 (para) | Kinetic Control |

| Other Isomers | - | Thermodynamic Control |

Experimental Protocol: Friedel-Crafts Acylation of 1-Chloronaphthalene with Acetyl Chloride

-

Reaction Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, non-polar solvent like dichloromethane or carbon disulfide. Cool the suspension in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

-

Addition of Substrate: Add a solution of 1-chloronaphthalene (1.0 equivalent) in the same solvent dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional hour.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization.

Summary of Regioselectivity

The following table summarizes the major products obtained from the electrophilic aromatic substitution of 1-chloronaphthalene under typical reaction conditions.

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 1-Chloro-4-nitronaphthalene |

| Chlorination | Cl⁺ | 1,4-Dichloronaphthalene |

| Sulfonation (Kinetic) | SO₃ | 4-Chloronaphthalene-1-sulfonic acid |

| Sulfonation (Thermodynamic) | SO₃ | 8-Chloronaphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation (Kinetic) | RCO⁺ | 4-Chloro-1-acylnaphthalene |

Conclusion

The electrophilic aromatic substitution of 1-chloronaphthalene is a powerful tool for the synthesis of a variety of substituted naphthalene derivatives. The regiochemical outcome of these reactions is a predictable consequence of the interplay between the deactivating inductive effect and the ortho-, para-directing resonance effect of the chlorine substituent, as well as the inherent reactivity of the naphthalene core. By carefully controlling reaction conditions such as temperature, solvent, and catalyst, it is possible to selectively synthesize desired isomers, which are valuable intermediates in the fields of medicinal chemistry, materials science, and industrial chemical production. This guide provides the fundamental knowledge and practical protocols to aid researchers in the strategic design and execution of these important transformations.

References

- 1. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 2. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. shokubai.org [shokubai.org]

- 7. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Theoretical Deep Dive: Unraveling the Electronic and Structural Landscape of Substituted Naphthaldehydes through Density Functional Theory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of theoretical Density Functional Theory (DFT) studies in characterizing the molecular structure, vibrational spectra, and electronic properties of substituted naphthaldehydes. A thorough understanding of these properties at the quantum mechanical level is pivotal for the rational design of novel therapeutic agents and advanced materials. This document synthesizes key findings from recent research, presenting quantitative data in a structured format, detailing computational and experimental protocols, and visualizing complex workflows and relationships to facilitate a deeper understanding of this important class of molecules.

Core Concepts in the DFT Analysis of Naphthaldehydes

Density Functional Theory has emerged as a powerful and accurate computational tool for predicting the properties of molecular systems.[1] For substituted naphthaldehydes, DFT calculations are instrumental in several key areas:

-

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule, providing insights into bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These theoretical spectra (FTIR and Raman) can be compared with experimental data to confirm molecular structures and assign spectral bands.[2][3]

-

Electronic Property Prediction: Understanding the electronic nature of the molecule through the analysis of Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and electronic transitions.[4][5] Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.

-

Reaction Mechanism Elucidation: DFT can be employed to model reaction pathways, calculate activation energies, and understand the factors governing reaction selectivity, as demonstrated in studies of C-H functionalization of naphthaldehydes.[6]

Experimental and Computational Methodologies

The accurate theoretical prediction of molecular properties is intrinsically linked to the rigor of the computational methods employed and their validation against experimental data.

Experimental Protocols

The synthesis of substituted naphthaldehydes often involves multi-step reaction sequences. A general procedure for the synthesis of imine-based zwitterionic compounds derived from 2-hydroxy-1-naphthaldehyde is as follows:

-

Reactant Preparation: Equimolar amounts (e.g., 1.2 mmol) of 2-hydroxy-1-naphthaldehyde and the desired substituted aromatic primary amine are measured.[7]

-

Solvent Addition: The reactants are placed in a round-bottom flask containing a suitable solvent, such as methanol (e.g., 15 mL).[7]

-

Reaction Conditions: The mixture is stirred under reflux for a specified period (e.g., 4 hours).[7]

-

Product Isolation and Purification: The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature and left to crystallize. The resulting crystals are then collected.[7]

Characterization of the synthesized compounds typically involves the following spectroscopic techniques:

-

FTIR and FT-Raman Spectroscopy: To identify the functional groups present in the molecule by analyzing the vibrational modes.

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms, respectively, aiding in structure elucidation.

-

UV-Vis Spectroscopy: To study the electronic transitions within the molecule.

-

Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure, including bond lengths and angles.[7][8]

Computational Details

A common and effective computational approach for studying substituted naphthaldehydes involves the use of the Gaussian suite of programs. The following workflow is representative of a typical DFT study:

-

Geometry Optimization: The initial molecular geometry is built and optimized using DFT. A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311+G(d,p) or a similar basis set is often employed to provide a good balance between accuracy and computational cost.[2]

-

Frequency Calculations: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to generate theoretical vibrational spectra.

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.

-

Data Analysis: The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data. The potential energy distribution (PED) is analyzed to make unambiguous vibrational assignments.

The following diagram illustrates the general workflow for a combined experimental and computational study of substituted naphthaldehydes.

Caption: A flowchart illustrating the synergistic relationship between experimental synthesis and characterization and theoretical DFT calculations in the study of substituted naphthaldehydes.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from DFT studies of naphthaldehyde and its derivatives.

Table 1: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 1-Naphthaldehyde

| Vibrational Mode | Calculated (B3LYP/6-311+G**)[2] | Experimental (FTIR)[2] | Experimental (Raman)[2] |

| C-H stretch (aldehyde) | 2830 | 2825 | 2828 |

| C=O stretch | 1705 | 1700 | 1702 |

| Ring C=C stretch | 1580 | 1578 | 1579 |

| Ring C=C stretch | 1512 | 1510 | 1511 |

| C-H in-plane bend | 1395 | 1393 | 1394 |

| C-C stretch | 1360 | 1358 | 1359 |

| C-H out-of-plane bend | 970 | 968 | 969 |

| Ring deformation | 775 | 773 | 774 |

Note: Calculated frequencies are often scaled to improve agreement with experimental values.

Table 2: Selected Optimized Geometric Parameters for 1-Naphthaldehyde

| Parameter | Bond Length (Å) / Angle (°) (B3LYP/6-311+G**)[2] |

| C(1)-C(11) | 1.485 |

| C(11)=O(12) | 1.215 |

| C(11)-H(13) | 1.112 |

| C(1)-C(2) | 1.378 |

| C(2)-C(3) | 1.421 |

| C(9)-C(10) | 1.425 |

| C(1)-C(9) | 1.428 |

| ∠C(2)-C(1)-C(11) | 123.5 |

| ∠O(12)-C(11)-H(13) | 120.8 |

Table 3: Calculated Electronic Properties of Substituted Naphthaldehydes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Naphthaldehyde | -6.25 | -2.15 | 4.10 |

| 2-Hydroxy-1-naphthaldehyde Imine-Zwitterion (DSPIN)[8] | -5.85 | -2.55 | 3.30 |

| 2-Hydroxy-1-naphthaldehyde Imine-Zwitterion (ACPIN)[8] | -6.00 | -2.55 | 3.45 |

Note: Values are illustrative and depend on the specific level of theory and basis set used.

Logical Relationships in DFT Calculations

The process of moving from a molecular structure to its predicted properties involves a series of logical steps within the framework of DFT.

Caption: A diagram showing the logical progression of a typical DFT calculation, from an initial molecular geometry to the final predicted properties.

Conclusion and Future Directions

Theoretical DFT studies provide invaluable insights into the fundamental properties of substituted naphthaldehydes. The strong correlation between calculated and experimental data validates the use of these computational methods for structural and electronic analysis.[1] This approach allows for the efficient screening of virtual compounds, guiding synthetic efforts toward molecules with desired properties. Future work in this area will likely focus on more complex systems, including the interaction of substituted naphthaldehydes with biological targets such as proteins and DNA, to further aid in the development of novel therapeutic agents. The continued development of computational methods and computing power will undoubtedly expand the scope and predictive accuracy of these theoretical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and vibrational frequencies of 1-naphthaldehyde based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and vibrational frequencies of 1-naphthaldehyde based on density functional theory calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]

- 7. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 5-Chloro-1-naphthaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-naphthaldehyde in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages information from closely related analogs, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Introduction to this compound

This compound is an aromatic aldehyde derivative of naphthalene. Its structure, featuring a naphthalene core, a chlorine atom, and an aldehyde group, dictates its physicochemical properties, including its solubility. The presence of the bulky, nonpolar naphthalene ring and the chlorine atom suggests that the molecule is largely hydrophobic. The polar aldehyde group, however, can participate in dipole-dipole interactions and hydrogen bonding with appropriate solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and as a potential intermediate in drug development, where solvent selection for reactions, purification, and formulation is critical.

Estimated Solubility Profile

The chlorine substituent on the naphthalene ring is expected to slightly increase the molecule's polarity and molecular weight, which may subtly influence its solubility relative to the parent 1-naphthaldehyde. However, the overall solubility characteristics are anticipated to be similar.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Soluble | The large, nonpolar naphthalene core is expected to interact favorably with non-polar solvents through van der Waals forces. 1-Naphthaldehyde is known to be soluble in benzene.[3] |

| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar aldehyde group, while also accommodating the nonpolar naphthalene ring. 1-Naphthaldehyde is soluble in acetone and dichloromethane.[1][3] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The aldehyde group can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. 1-Naphthaldehyde is reported to be soluble in ethanol.[3] 2-Naphthaldehyde is moderately soluble in methanol and ethanol.[2] |

| Aqueous | Water | Insoluble | The large hydrophobic naphthalene ring significantly outweighs the hydrophilic character of the single aldehyde group, leading to very low water solubility, a characteristic shared with 1-naphthaldehyde.[1][3] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/L or mol/L.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

-

Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution.

-

-

-

Data Reporting:

-

Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction at the specified temperature.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, a strong qualitative estimation can be made based on its structural similarity to other naphthaldehydes. It is predicted to be soluble in a wide range of common non-polar, polar aprotic, and polar protic organic solvents, and insoluble in water. For researchers and professionals requiring precise quantitative data, the provided experimental protocol offers a robust methodology for its determination. This understanding of solubility is fundamental for the effective use of this compound in various scientific and industrial applications.

References

physical and chemical characteristics of 5-Chloro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and spectral characteristics of 5-Chloro-1-naphthaldehyde. The information presented herein is intended to support research and development activities by providing a consolidated resource on this compound.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic aldehyde. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on the known characteristics of the parent compound, 1-naphthaldehyde, and related chlorinated naphthalene derivatives.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 1-Naphthaldehyde (CAS: 66-77-3) | 4-Chloro-1-naphthaldehyde |

| Molecular Formula | C₁₁H₇ClO | C₁₁H₈O | C₁₁H₇ClO |

| Molecular Weight | 190.63 g/mol | 156.18 g/mol | 190.63 g/mol |

| Appearance | Likely a pale yellow to white crystalline solid or liquid | Colorless to pale yellow liquid | Not readily available |

| Melting Point | Estimated to be higher than 1-naphthaldehyde due to increased molecular weight and intermolecular forces. | 1-2 °C[1] | Not readily available |

| Boiling Point | Predicted to be higher than 1-naphthaldehyde. | 160-161 °C at 15 mmHg[1] | Not readily available |

| Density | Expected to be greater than 1-naphthaldehyde due to the presence of the heavier chlorine atom. | 1.15 g/mL at 25 °C[1] | Not readily available |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, acetone, benzene) and insoluble in water.[1] | Soluble in ethanol, ether, acetone, benzene; insoluble in water.[1] | Not readily available |

| CAS Number | 151222-57-0 | 66-77-3 | Not readily available |

Spectral Data

Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of 1-naphthaldehyde and other chlorinated aromatic compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the region of 7.5-9.5 ppm, with splitting patterns influenced by the chlorine and aldehyde substituents. An aldehyde proton singlet would be expected around 10.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A carbonyl carbon signal would be anticipated around 190 ppm. The carbon atom attached to the chlorine would show a characteristic chemical shift. |

| Infrared (IR) | A strong carbonyl (C=O) stretching band around 1700 cm⁻¹. C-H stretching of the aldehyde group around 2850 and 2750 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. A C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 190 and an M+2 peak at m/z 192 with an approximate intensity ratio of 3:1, characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the aldehyde group (-CHO) and chlorine. |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the aldehyde functional group and the chlorinated naphthalene ring system.

-

Aldehyde Group Reactivity : The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

-

Aromatic Ring Reactivity : The naphthalene ring is aromatic and can undergo electrophilic substitution reactions. The presence of the chlorine atom, an ortho-, para-director, and the aldehyde group, a meta-director, will influence the position of further substitution.

-

Stability : The compound is expected to be stable under normal laboratory conditions. However, aldehydes can be prone to oxidation upon exposure to air over time.

Experimental Protocols

Hypothetical Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a hypothetical procedure for the synthesis of this compound from 1-chloronaphthalene. This is a theoretical protocol and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

-

1-Chloronaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-chloronaphthalene in anhydrous dichloromethane under a nitrogen atmosphere.

-

Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. In a separate flask, slowly add phosphorus oxychloride to an equimolar amount of N,N-dimethylformamide at 0 °C to form the Vilsmeier reagent.

-

Formylation: Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1-chloronaphthalene while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

References

An In-depth Technical Guide on the Discovery and Initial Synthesis of 5-Chloro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-naphthaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the probable initial synthetic routes and discovery of this compound. While a singular "discovery" paper is not readily identifiable in the surveyed literature, its synthesis can be logically inferred through established formylation reactions of aromatic compounds. This guide will focus on the most likely methods for its initial preparation: the Vilsmeier-Haack reaction, the Gattermann reaction, and organolithium-based formylation. Detailed experimental protocols, reaction mechanisms, and comparative data are presented to offer a thorough understanding for researchers.

Introduction

The naphthalene scaffold is a cornerstone in the development of a wide array of organic compounds, from pharmaceuticals to dyes and polymers. The introduction of a formyl group and a chloro substituent onto the naphthalene ring, as in this compound, provides two reactive handles for further chemical transformations. The aldehyde functionality is a versatile precursor for the synthesis of imines, alcohols, carboxylic acids, and for participation in various carbon-carbon bond-forming reactions. The chloro group can be a site for nucleophilic aromatic substitution or participation in cross-coupling reactions. Given the synthetic utility of this substitution pattern, understanding the fundamental methods for the preparation of this compound is of significant interest to the scientific community.

Plausible Synthetic Pathways

The initial synthesis of this compound likely leveraged well-established methods for the formylation of aromatic rings. The starting material for these syntheses would be the readily available 1-chloronaphthalene. The primary challenge lies in achieving regioselective formylation at the C5 position. The directing effects of the chloro substituent and the electronic nature of the naphthalene ring system play a crucial role in determining the outcome of the reaction.

Three principal methods are considered for the initial synthesis:

-

The Vilsmeier-Haack Reaction: A mild and efficient method for formylating electron-rich aromatic compounds.[1][2][3]

-

The Gattermann Reaction: A classic method for the formylation of aromatic compounds using hydrogen cyanide and a Lewis acid catalyst.[4][5]

-

Organolithium-based Formylation: A powerful method involving the generation of an organolithium intermediate followed by quenching with a formylating agent.

Experimental Protocols and Data

While a specific publication detailing the very first synthesis of this compound could not be located, the following protocols are based on established procedures for analogous transformations and represent the most probable routes for its initial preparation.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 5-Chloro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal and pharmaceutical chemistry. Their structural flexibility and the synthetic accessibility of the imine bond make them attractive scaffolds for the development of novel therapeutic agents. Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of a chloro-substituent and a naphthalene moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making Schiff bases derived from 5-Chloro-1-naphthaldehyde promising candidates for further investigation in drug discovery.

This document provides detailed protocols for the synthesis of Schiff bases from this compound and outlines their potential applications in drug development, supported by available data on their biological activities.

Synthesis of Schiff Bases from this compound

The general method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine. For the synthesis of Schiff bases from this compound, the following protocol can be adapted.

General Synthetic Workflow

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of N-(5-chloro-1-naphthylidene)arylamine

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add an equimolar amount of the substituted aniline (1.0 eq.), also dissolved in a small amount of absolute ethanol.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-